molecular formula C25H21N3 B2864574 1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-87-4

1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2864574
CAS No.: 901263-87-4
M. Wt: 363.464
InChI Key: ACELGRSSNCMELH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. The molecule is substituted at the 1-position with a 3,4-dimethylphenyl group, at the 3-position with a phenyl group, and at the 8-position with a methyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological investigations. Pyrazolo[4,3-c]quinolines, in general, are known for their diverse biological activities, including anti-inflammatory, anticancer, and receptor-binding properties .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-16-9-12-23-21(13-16)25-22(15-26-23)24(19-7-5-4-6-8-19)27-28(25)20-11-10-17(2)18(3)14-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACELGRSSNCMELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazolo[4,3-c]quinolines exhibit variability in substituent patterns, which directly influence their biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Properties
Target Compound 1-(3,4-Dimethylphenyl), 3-Ph, 8-Me 413.49 (calc.) Enhanced lipophilicity; potential anti-inflammatory activity inferred from analogs .
C350-0670 1-(3,4-Dimethylphenyl), 3-(3-MeOPh), 6,8-F 415.44 Fluorine substituents increase electronegativity, possibly altering binding affinity.
C350-0683 1-(3,4-Dimethylphenyl), 3-(3-MeOPh), 8-F 397.42 Fluorine at C-8 may enhance metabolic stability compared to methyl .
3-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline 3-(4-MePh), 1-Ph 335.41 Simplified structure with reduced steric hindrance; lower molecular weight may improve solubility.
2i (from ) 3-Amino, 4-(4-HydroxyPhNH) ~350 (approx.) Amino and hydroxyl groups enhance hydrogen-bonding capacity, improving anti-inflammatory IC50 (~submicromolar).
8-ethoxy-3-(4-MeOPh)-5-(3-MeBz) 8-Ethoxy, 3-(4-MeOPh), 5-(3-MeBz) 469.55 Ethoxy and benzyl groups increase bulkiness, likely reducing cell permeability.

Key Differences in Substituent Effects

  • Methyl vs. Fluorine : Methyl groups (e.g., at C-8) increase steric bulk and lipophilicity, whereas fluorine enhances electronegativity and metabolic stability .
  • Phenyl vs. Amino: The 3-phenyl group in the target compound may reduce hydrogen-bonding capacity compared to amino-substituted analogs like 2i, which show stronger anti-inflammatory activity .

Research Findings and Implications

  • The target compound’s methyl and phenyl groups may instead favor kinase or receptor interactions.
  • Synthetic Challenges: The incorporation of a 3,4-dimethylphenyl group at the 1-position requires precise regioselective methods, as seen in the reductive cyclization of pyrazole-tethered ketones (). Failed synthetic routes, such as the L-proline-catalyzed method in , highlight the sensitivity of pyrazoloquinoline synthesis to reaction conditions.

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